N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
The compound N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a structurally complex molecule featuring three distinct heterocyclic motifs:
3,5-Dimethylpyrazole: A five-membered aromatic ring with two methyl substituents, known to enhance metabolic stability and modulate lipophilicity in drug design .
Thiophen-3-yl: A sulfur-containing aromatic ring that contributes to π-π stacking interactions and influences bioavailability .
2-Oxobenzo[d]oxazol-3(2H)-yl: A benzooxazolone moiety, which is frequently employed in medicinal chemistry for its hydrogen-bonding capabilities and role in receptor binding .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-9-14(2)24(22-13)17(15-7-8-28-12-15)10-21-19(25)11-23-16-5-3-4-6-18(16)27-20(23)26/h3-9,12,17H,10-11H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJWNFUROIRNID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)CN2C3=CC=CC=C3OC2=O)C4=CSC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a unique combination of functional groups:
- Pyrazole Ring : Known for various biological activities, including anticancer and anti-inflammatory effects.
- Thiophene Moiety : Contributes to the compound's pharmacological properties.
- Oxobenzo[d]oxazole Group : Enhances the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antiproliferative Activity : Related compounds have shown submicromolar antiproliferative effects against various cancer cell lines, including MIA PaCa-2 (pancreatic cancer) and A549 (lung cancer) cells. These compounds inhibit mTORC1 activity and modulate autophagy pathways, suggesting their potential as anticancer agents .
| Activity Type | Description | IC50 Values |
|---|---|---|
| Anticancer | Significant cytotoxic effects against cancer cell lines. | Submicromolar range |
| Anti-inflammatory | Inhibition of cyclooxygenase enzymes (COX-1 and COX-2). | IC50 in nanomolar range |
| Antimicrobial | Broad-spectrum activity against various pathogens. | Varies by specific derivative |
The mechanisms underlying the biological activities of this compound include:
- Enzymatic Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through caspase activation pathways.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may influence oxidative stress levels within cells, contributing to their anticancer effects.
Case Studies and Research Findings
Recent studies have explored the biological activity of pyrazole derivatives, including those similar to this compound:
-
Anticancer Studies :
- A study demonstrated that derivatives exhibited significant cytotoxicity against HepG2 (liver cancer) and A549 (lung cancer) cells with IC50 values indicating promising anticancer potential .
- Another research highlighted the role of mTORC1 inhibition in enhancing autophagic processes in cancer cells treated with pyrazole derivatives .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Scientific Research Applications
Anticancer Properties
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has shown promising anticancer activity. Recent studies have indicated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific metabolic pathways. For instance, derivatives of pyrazole have been reported to exhibit significant antiproliferative effects against various cancer cell lines, including MIA PaCa-2 cells, by inhibiting mTORC1 activity and modulating autophagy pathways .
Anti-inflammatory Activity
This compound also demonstrates anti-inflammatory properties. Research indicates that certain derivatives can inhibit pro-inflammatory mediators, making them potential candidates for the treatment of inflammatory diseases . The ability to modulate inflammatory pathways is critical for developing new therapeutic agents for conditions such as arthritis and other chronic inflammatory disorders.
Antimicrobial Activity
Another area of application is antimicrobial activity. Studies have shown that pyrazole derivatives can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, suggesting their potential as antimicrobial agents . This property is particularly valuable in the development of new antibiotics amid rising antibiotic resistance.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : Achieved through the reaction of a diketone with hydrazine.
- Introduction of the Thiophene Ring : Can be accomplished via cross-coupling reactions such as Suzuki or Stille coupling.
- Attachment of the Oxobenzoxazole Group : Final coupling with an appropriate acyl chloride under basic conditions forms the desired compound.
The optimization of these synthetic methods is crucial for improving yield and purity while reducing environmental impact through green chemistry principles.
Case Study 1: Anticancer Activity Evaluation
A study focused on evaluating the anticancer properties of similar compounds revealed that certain derivatives exhibited significant growth inhibition against human cancer cell lines. The study employed in vitro assays to assess cell viability and apoptosis induction, demonstrating the compound's potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism Investigation
Another investigation explored the anti-inflammatory mechanisms of compounds related to this compound. The results indicated that these compounds could effectively reduce levels of pro-inflammatory cytokines in vitro, suggesting their therapeutic potential in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related molecules reported in the literature:
Key Observations
The 3,5-dimethylpyrazole in the target compound contrasts with difluoromethylpyrazole in ’s anticancer candidate, suggesting differences in electronic properties and metabolic stability .
Biological Activity :
- Benzothiazole derivatives () demonstrate significant anti-inflammatory and analgesic effects, likely due to thiazole-thioacetamide interactions with cyclooxygenase (COX) enzymes .
- The benzooxazolone-containing PBPA () shows utility in neuroimaging, implying the target compound’s benzooxazolone moiety could be leveraged for central nervous system targeting .
Synthesis Strategies :
Q & A
Q. What are the standard synthetic routes for this compound, and what reagents/conditions are critical for achieving high purity?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrazole core using hydrazine and diketones (e.g., acetylacetone) under reflux in ethanol or methanol .
- Step 2 : Introduction of the thiophen-3-yl group via nucleophilic substitution or coupling reactions, often requiring catalysts like palladium complexes .
- Step 3 : Attachment of the 2-oxobenzo[d]oxazol-3(2H)-yl acetamide moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF . Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for isolating the final product .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm substituent positions and stereochemistry (e.g., pyrazole methyl groups at δ 2.1–2.3 ppm; thiophene protons at δ 6.8–7.2 ppm) .
- IR Spectroscopy : Detection of carbonyl (C=O, ~1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (expected m/z ~420–430 g/mol) .
- X-ray Crystallography : To resolve ambiguities in stereochemistry or hydrogen bonding patterns (using SHELX for refinement) .
Q. What are the common chemical reactions involving its functional groups, and how do they impact bioactivity?
Reactivity is driven by:
- Pyrazole Ring : Susceptible to electrophilic substitution (e.g., nitration or halogenation at the 4-position) .
- Thiophene Moiety : Prone to oxidation (e.g., formation of sulfoxides) or cross-coupling reactions (Suzuki-Miyaura for derivatization) .
- Oxazolone Acetamide : Hydrolysis under acidic/basic conditions generates carboxylic acid derivatives, altering solubility and target binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity, particularly for scale-up?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but require strict anhydrous conditions .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for thiophene coupling; base additives (e.g., NaH) for deprotonation .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., oxazolone formation) .
Example Data from Analogous Compounds :
| Reaction Step | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pyrazole Formation | Ethanol | None | 65–75 | 90–95 |
| Thiophene Coupling | DMF | Pd(PPh₃)₄ | 50–60 | 85–90 |
| Acetamide Conjugation | DCM | EDC/HOBt | 70–80 | 95–98 |
Q. How should researchers resolve contradictions between crystallographic data and spectroscopic results?
Contradictions often arise from:
- Dynamic Effects in Solution : X-ray structures may show rigid conformations, while NMR detects dynamic equilibria (e.g., rotational isomers of the ethyl linker) .
- Hydrogen Bonding Artifacts : Crystallographic packing forces can distort hydrogen bonding patterns not observed in solution-phase IR/NMR . Resolution Workflow :
Q. What computational approaches are effective for predicting biological targets and structure-activity relationships (SAR)?
Key methodologies include:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to screen against targets like kinases or GPCRs (pyrazole-thiophene hybrids show affinity for EGFR ).
- Pharmacophore Modeling : Identify critical features (e.g., oxazolone carbonyl as a hydrogen bond acceptor) using MOE or Phase .
- PASS Online : Predict bioactivity (e.g., anti-inflammatory or anticancer potential) based on structural analogs .
- MD Simulations : GROMACS for assessing binding stability over time (e.g., ligand-protein interactions at µs-scale) .
Q. How can structure-activity relationship (SAR) studies be designed using structural analogs?
SAR strategies include:
- Core Modifications : Replace thiophene with furan or pyrrole to evaluate electronic effects on target binding .
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the pyrazole to enhance metabolic stability .
- Linker Optimization : Shorten the ethyl spacer to reduce conformational entropy and improve potency . Example SAR Table :
| Analog Structure | IC50 (EGFR Inhibition) | Solubility (µg/mL) |
|---|---|---|
| Thiophene-3-yl (Parent) | 12 nM | 8.5 |
| Furan-2-yl | 45 nM | 12.2 |
| Pyrrole-1-yl | 210 nM | 3.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
